molecular formula C21H23ClN2O B11657348 N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

Cat. No.: B11657348
M. Wt: 354.9 g/mol
InChI Key: JVLAEOUIJQFUMG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the dihydroquinoline core, followed by the introduction of the chlorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the chlorophenyl group and have shown similar biological activities.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds also contain the chlorophenyl group and have been studied for their antiviral and antimicrobial properties.

Uniqueness

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide is unique due to its specific structure, which combines the chlorophenyl group with a dihydroquinoline core. This unique structure may confer distinct biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

InChI

InChI=1S/C21H23ClN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25)

InChI Key

JVLAEOUIJQFUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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